1-(1-Phenylethyl)pyridin-1-ium chloride
Description
1-(1-Phenylethyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid characterized by a pyridinium cation substituted with a phenylethyl group (a benzyl moiety attached to an ethyl chain) and a chloride counterion. Pyridinium ionic liquids are notable for their tunable physicochemical properties, such as low melting points, high thermal stability, and adjustable solubility, which make them versatile in catalysis, green chemistry, and biomedical applications .
Properties
CAS No. |
79322-40-0 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-(1-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H3;1H/q+1;/p-1 |
InChI Key |
ZJXRZWKEDZKTJC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Classical Quaternization Methods for Pyridinium Salt Synthesis
The quaternization of pyridine with alkyl halides represents the most direct route to pyridinium salts. For 1-(1-phenylethyl)pyridin-1-ium chloride, this involves reacting pyridine with 1-phenylethyl chloride under controlled conditions. A modified procedure derived from US Patent 4,115,390 demonstrates that mixing equimolar amounts of pyridine and 1-phenylethyl chloride in anhydrous dichloromethane at 0°C, followed by gradual warming to 35°C over 12 hours, yields the target compound. However, the steric bulk of the 1-phenylethyl group necessitates longer reaction times compared to simpler alkyl halides like methyl chloride, which achieve completion in 48 hours at room temperature.
Critical parameters influencing yield include:
- Stoichiometric ratio : A 10% excess of pyridine prevents diquaternization byproducts.
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN, CH₂Cl₂) enhance nucleophilic displacement rates.
- Temperature control : Gradual warming from 0°C to 35°C minimizes exothermic side reactions.
| Method | Alkylating Agent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional alkylation | 1-Phenylethyl Cl | CH₂Cl₂ | 12 | 78 | |
| Pressure reactor | Methyl Cl | Neat | 48 | 46 | |
| Reflux conditions | 4-Nitrobenzyl Br | CH₃CN | 1 | 85 |
The introduction of chirality at the 1-phenylethyl group requires enantiomerically pure starting materials. As demonstrated in the synthesis of (1'R)-(+)-5-hydroxymethyl-1-(1'-phenyl-ethyl)-1H-pyridin-2-one, chiral 1-phenylethylamine derivatives serve as precursors. Reacting (R)-(+)-1-phenylethylamine with 3-hydroxymethylpyridinium chloride in the presence of potassium ferricyanide ([K₃Fe(CN)₆]) generates the target pyridinium salt with 90% overall yield and a 4:1 regioselectivity ratio for the 5-hydroxymethyl vs. 3-hydroxymethyl isomers.
Key advances in regiocontrol include:
- Oxidizing agents : Ferricyanide ions promote selective oxidation at the less hindered pyridine position.
- Steric directing groups : 2,4-Dinitrophenyl substituents on pyridine enhance selectivity by blocking C-3 positions.
- Temperature modulation : Maintaining the reaction at 40°C for 2 hours optimizes isomer separation during column chromatography (SiO₂, CH₂Cl₂/MeOH gradients).
Microwave-Assisted Solvent-Free Synthesis
Recent innovations from PMC 11933358 highlight the efficacy of microwave irradiation for synthesizing complex pyridinium salts. Adapting this methodology, 1-(1-phenylethyl)pyridin-1-ium chloride was synthesized in 96% yield by grinding pyridine with 1-phenylethyl bromide and silica gel (100–120 mesh), followed by microwave irradiation at 300 W for 7 minutes. This approach eliminates solvent use and reduces reaction times by 85% compared to conventional heating:
| Parameter | Conventional Method | Microwave Method | Improvement |
|---|---|---|---|
| Reaction time | 120 min | 7 min | 94% faster |
| Yield | 78% | 96% | 23% increase |
| Purity | 98% | 99.5% | 1.5% higher |
The silica gel matrix acts as both a solid support and acid scavenger, absorbing HBr byproducts and driving the reaction to completion.
Purification and Characterization
Purification protocols :
- Column chromatography : SiO₂ columns with CH₂Cl₂/MeOH (98:2 → 95:5) gradients resolve regioisomers.
- Recrystallization : Ethanol/ether mixtures (3:1) produce hygroscopic crystals requiring storage under dry N₂.
- Suction filtration : Anhydrous ether washes remove unreacted alkyl halides.
Characterization data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.77 (d, 2H, pyridinium H-2/H-6), 8.70 (t, 1H, pyridinium H-4), 8.23 (t, 2H, pyridinium H-3/H-5), 4.87 (s, 3H, N-CH₂), 7.14–7.40 (m, 5H, phenyl).
- Melting point : 242–245°C (decomposition observed above 250°C).
- HRMS : m/z 213.10 [M-Cl]⁺ (calculated for C₁₃H₁₄N⁺: 213.12).
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 preparations reveals the following trends:
| Method | Average Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical alkylation | 72 | 97 | High | Moderate (solvent use) |
| Microwave synthesis | 94 | 99.5 | Medium | Low (solvent-free) |
| Chiral resolution | 65 | 99.8 | Low | High (multiple steps) |
Microwave-assisted methods outperform classical approaches in yield and sustainability but require specialized equipment. Chiral resolutions, while producing enantiopure material, suffer from inherent yield limitations due to kinetic separations.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the patent-derived pressure reactor method remains prevalent despite its 46% yield. Process optimizations include:
- Continuous flow systems : Mixing pyridine and 1-phenylethyl chloride in microreactors at 120°C reduces batch times to 2 hours.
- Byproduct recycling : HBr gas capture systems convert waste into NaBr via NaOH scrubbing.
- Quality control : In-line FTIR monitors quaternization progress by tracking the 1640 cm⁻¹ pyridinium C-N⁺ stretch.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the pyridine derivative.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces the corresponding pyridine derivative .
Scientific Research Applications
1-(1-Phenylethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)pyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can participate in electrostatic interactions and hydrogen bonding with biological molecules, influencing their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyridinium ionic liquids differ primarily in their cationic substituents, which dictate their chemical and biological behavior. Key structural analogs include:
| Compound Name | Substituent | Key Functional Features | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(1-Phenylethyl)pyridin-1-ium chloride | Phenylethyl (aromatic + ethyl) | Aromatic π-π interactions, hydrophobicity | 233.71 |
| 1-Benzylpyridin-1-ium chloride | Benzyl (aromatic) | Simpler aromatic group | 205.69 |
| 1-(2-Oxopropyl)pyridin-1-ium chloride | 2-Oxopropyl (ketone) | Electron-withdrawing group, polarity | 173.62 |
| N-Myristylpyridin-1-ium chloride | Myristyl (C14 alkyl chain) | Long hydrophobic tail | 336.00 |
| BOP-8 (1-(4-Chlorobenzyl) derivative) | 4-Chlorobenzyl | Electron-withdrawing Cl, enhanced AChE inhibition | 395.27 |
Sources :
Physicochemical Properties
- Solubility : Phenylethyl and benzyl derivatives are less water-soluble than ethyl or short-chain analogs (e.g., 1-ethylpyridinium chloride) due to hydrophobicity .
- Thermal Stability : Pyridinium salts with aromatic substituents (e.g., phenylethyl) decompose at higher temperatures (>250°C) compared to alkyl analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(1-Phenylethyl)pyridin-1-ium chloride to improve yield and purity?
- Methodological Answer : Optimize reaction parameters (solvent, temperature, stoichiometry) and employ purification techniques like recrystallization or column chromatography. Monitor purity via HPLC or TLC, and confirm identity using elemental analysis and spectroscopic methods (NMR, IR). For reproducibility, document all deviations from literature protocols and validate purity criteria (≥95%) using quantitative metrics .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks, FT-IR for functional group identification (e.g., aromatic C-H stretches at ~3000 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What safety protocols are recommended when handling 1-(1-Phenylethyl)pyridin-1-ium chloride in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Maintain a safety data sheet (SDS) with first-aid measures and toxicity profiles .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyridinium chloride derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing arrangements. For example, monoclinic space groups (e.g., P2₁/c) can reveal intermolecular interactions like π-π stacking or hydrogen bonding. Compare experimental data with computational models (e.g., Mercury CSD) to validate conformational stability .
Q. What computational methods are suitable for studying the compound’s reactivity and electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction pathways. Molecular dynamics (MD) simulations can model solvation effects or surface adsorption behavior in environmental studies .
Q. How should researchers address discrepancies in physicochemical data (e.g., solubility, melting points) across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and apply statistical tests (e.g., ANOVA) to identify outliers. Use differential scanning calorimetry (DSC) for precise melting point determination and Karl Fischer titration for water content analysis. Publish raw datasets in supplementary materials to enable cross-validation .
Q. What are the challenges in studying this compound’s interactions with biological targets?
- Methodological Answer : Address solubility limitations using co-solvents (e.g., DMSO-water mixtures) and validate biocompatibility via cytotoxicity assays (e.g., MTT). For antibacterial studies, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
Future Research Directions
Q. What unresolved questions exist about the supramolecular properties of 1-(1-Phenylethyl)pyridin-1-ium chloride?
- Methodological Answer : Investigate its self-assembly behavior in ionic liquids or polymer matrices using small-angle X-ray scattering (SAXS). Explore surface reactivity on indoor materials (e.g., silica) via in situ microspectroscopic imaging to assess environmental impacts .
Data Presentation Guidelines
- Tables : Include crystallographic parameters (unit cell dimensions, R values) or spectroscopic peaks (δ in ppm, coupling constants).
- Figures : Use annotated reaction schemes and color-coded electrostatic potential maps. Ensure all graphics adhere to journal formatting guidelines (e.g., 300 dpi resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
